Allyl hydrogen disulfide is a sulfur-containing organic compound characterized by its unique structure, which features an allyl group (a three-carbon chain with a double bond) attached to a disulfide moiety. Its chemical formula is , and it is known for its pungent odor reminiscent of garlic. This compound is part of a broader class of thiosulfinate compounds that are often derived from garlic and other Allium species, contributing to their distinctive flavors and potential health benefits.
Allyl hydrogen disulfide exhibits notable biological activities, particularly in relation to its potential health benefits:
The synthesis of allyl hydrogen disulfide can be achieved through several methods:
Allyl hydrogen disulfide has several applications across various fields:
Research on the interactions involving allyl hydrogen disulfide has highlighted several key points:
Allyl hydrogen disulfide shares structural similarities with several other sulfur-containing compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diallyl sulfide | Contains two allyl groups; known for strong odor | |
| Allyl methyl sulfide | Methyl group instead of a second sulfur atom; less pungent | |
| Diallyl disulfide | Contains two sulfur atoms; used as a flavoring agent | |
| Allyl propyl disulfide | Similar structure but with a propyl group; used in food flavoring |
Allyl hydrogen disulfide is unique due to its specific combination of an allylic structure with two sulfur atoms, providing distinct reactivity and biological properties not fully shared by its analogs. Its synthesis methods and applications further differentiate it within this class of compounds.
Allyl hydrogen disulfide is systematically named 3-(disulfanyl)prop-1-ene according to IUPAC nomenclature rules. Its molecular formula, C₃H₆S₂, reflects a carbon chain with two sulfur atoms in a disulfide configuration. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆S₂ |
| Molecular Weight | 106.21 g/mol |
| SMILES Notation | C=CCSS |
| InChIKey | VVYGQCSDUHWFGO-UHFFFAOYSA-N |
The compound’s structure features a terminal double bond (C=C) and a disulfide group (-S-S-) bonded to the third carbon. Computational tools such as PubChem’s LexiChem TK and OEChem have validated its stereochemical properties.
The study of allyl hydrogen disulfide is intertwined with broader investigations into garlic-derived sulfur compounds. In 1844, Theodor Wertheim isolated a pungent substance from garlic, later identified as diallyl disulfide (C₆H₁₀S₂). While allyl hydrogen disulfide itself was not explicitly characterized until modern analytical techniques emerged, its structural analogs, such as diallyl disulfide and allicin, were pivotal in early organosulfur research. The compound’s identification in PubChem (CID 6429007) in 2006 marked its formal entry into chemical databases.
Allyl hydrogen disulfide belongs to the disulfide subclass of organosulfur compounds, defined by a sulfur-sulfur single bond (-S-S-). This distinguishes it from:
The disulfide group confers unique reactivity, enabling participation in redox reactions and sulfur-sulfur bond cleavage. Allyl hydrogen disulfide’s allyl moiety further differentiates it from aromatic or aliphatic disulfides, influencing its physical properties (e.g., boiling point: ~138°C for related compounds) and solubility in nonpolar solvents.
Allyl hydrogen disulfide (C₃H₆S₂) represents a fascinating organosulfur compound that combines an allyl functional group with a disulfide moiety, creating a unique molecular architecture with distinctive bonding characteristics [1]. The compound exhibits a molecular weight of 106.210 grams per mole and possesses the IUPAC Standard InChI identifier InChI=1S/C3H6S2/c1-2-3-5-4/h2,4H,1,3H2 [1] [3]. The molecular structure can be represented by the SMILES notation C=CCSS, which clearly illustrates the connectivity between the allyl group and the disulfide functionality [2].
The molecular geometry of allyl hydrogen disulfide is characterized by several distinct bonding regions that contribute to its overall three-dimensional structure [12]. The allyl portion of the molecule contains a carbon-carbon double bond with typical sp² hybridization, resulting in planar geometry around the alkene carbons with bond angles approximating 120 degrees [13]. The carbon-carbon double bond length is expected to be approximately 1.34 ± 0.02 Å, consistent with standard alkene bond distances [13].
The disulfide bond represents the most structurally significant feature of the molecule, with an expected sulfur-sulfur bond length of 2.03 ± 0.05 Å, which aligns with typical disulfide bond distances observed in similar organosulfur compounds [26] [28]. The disulfide linkage exhibits a characteristic bent geometry, with the sulfur-sulfur-carbon bond angle expected to be approximately 103 ± 3 degrees, reflecting the bent molecular geometry around divalent sulfur atoms [4] [31].
The carbon-sulfur bonds connecting the allyl group to the disulfide moiety have an anticipated length of 1.82 ± 0.03 Å, representing standard carbon-sulfur single bond distances [26]. The carbon-carbon-sulfur bond angle is predicted to be approximately 113 ± 3 degrees, consistent with sp³ hybridization at the methylene carbon adjacent to sulfur [12] [13].
A critical conformational aspect of allyl hydrogen disulfide involves the dihedral angles around the sulfur-sulfur and carbon-sulfur bonds [12]. The carbon-sulfur-sulfur-carbon dihedral angle is expected to adopt a gauche conformation with an angle of approximately 90 ± 20 degrees, which represents the energetically preferred orientation for disulfide compounds [12] [14]. Similarly, the hydrogen-sulfur-sulfur-hydrogen dihedral angle is anticipated to be approximately 90 ± 10 degrees, following the structural pattern observed in hydrogen disulfide [4].
The bonding characteristics of allyl hydrogen disulfide encompass multiple bond types that contribute to its chemical behavior [12]. The molecule contains carbon-sulfur sigma bonds, a sulfur-sulfur sigma bond, and a carbon-carbon pi bond within the allyl group [12]. The electronic configuration involves sigma bonding orbitals, pi bonding orbitals from the alkene, and nonbonding electron pairs on the sulfur atoms, following a (σ)²(π)²(n)⁴ configuration pattern for the sulfur lone pairs [10].
The spectroscopic properties of allyl hydrogen disulfide provide crucial fingerprints for structural identification and confirmation, with each spectroscopic technique offering unique insights into specific molecular features [14] [15] [16]. Infrared spectroscopy reveals characteristic vibrational modes that correspond to the various functional groups present in the molecule.
The infrared spectrum of allyl hydrogen disulfide exhibits several distinctive absorption bands that enable structural characterization [14] [15]. The sulfur-sulfur stretching vibration represents one of the most diagnostic features, appearing in the frequency range of 480-550 cm⁻¹, with an expected value of approximately 510 cm⁻¹ based on the disulfide structure and conformational preferences [14] [34] [37]. The carbon-sulfur stretching modes are anticipated to appear around 650 cm⁻¹, falling within the typical range of 630-680 cm⁻¹ for carbon-sulfur bonds [14].
The alkene portion of the molecule contributes characteristic infrared absorptions, including the carbon-carbon double bond stretching vibration expected around 1640 cm⁻¹, within the standard range of 1620-1680 cm⁻¹ for alkenes [15]. The carbon-hydrogen stretching vibrations appear in multiple regions, with alkyl carbon-hydrogen stretches occurring around 2900-2950 cm⁻¹ and allylic carbon-hydrogen stretches appearing at slightly higher frequencies of 3000-3050 cm⁻¹ [15]. The methylene bending vibrations are expected around 1450 cm⁻¹, while the allyl carbon-carbon bending modes appear around 920 cm⁻¹ [15].
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within allyl hydrogen disulfide [16]. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift regions corresponding to different hydrogen environments in the molecule [16]. The allylic protons exhibit characteristic chemical shifts in the region of 3.05-2.60 parts per million, reflecting their proximity to both the double bond and sulfur atoms [16]. The vinyl protons of the alkene group appear in the olefinic region between 6.2-5.30 parts per million for isolated double bonds [16].
The sulfur-hydrogen proton in allyl hydrogen disulfide is expected to exhibit a distinctive chemical shift, potentially appearing as a broad singlet at high frequency, similar to hydrogen sulfide dissolved in polar solvents where intermolecular hydrogen bonding can shift the resonance to approximately 15 parts per million [18]. The coupling patterns in the nuclear magnetic resonance spectrum provide additional structural information, with the allyl system showing characteristic multiplicities that confirm the connectivity pattern [16].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the carbon framework of allyl hydrogen disulfide [16]. The alkene carbons appear in the characteristic olefinic region, while the methylene carbon adjacent to sulfur exhibits a distinctive chemical shift reflecting its bonding environment [16]. The carbon atoms directly bonded to sulfur typically show downfield shifts compared to saturated hydrocarbons due to the electronegativity of sulfur [16].
Ultraviolet-visible spectroscopy provides insights into the electronic transitions within allyl hydrogen disulfide [17]. The molecule is expected to exhibit absorption in the ultraviolet region, primarily due to pi to pi* transitions associated with the alkene chromophore and potential charge-transfer transitions involving the sulfur atoms [17]. The extended conjugation between the allyl pi-system and the sulfur atoms may result in absorption bands in the 200-300 nanometer region [17]. The high polarizability of the molecule, resulting from both the sulfur atoms and the pi-system, contributes to its ultraviolet-visible spectroscopic properties [21].
| Spectroscopic Technique | Absorption/Chemical Shift Range | Assignment |
|---|---|---|
| Infrared | 480-550 cm⁻¹ | Sulfur-sulfur stretching |
| Infrared | 630-680 cm⁻¹ | Carbon-sulfur stretching |
| Infrared | 1620-1680 cm⁻¹ | Carbon-carbon double bond stretching |
| Infrared | 2850-3100 cm⁻¹ | Carbon-hydrogen stretching |
| Proton Nuclear Magnetic Resonance | 2.60-3.05 ppm | Allylic protons |
| Proton Nuclear Magnetic Resonance | 5.30-6.20 ppm | Vinyl protons |
| Proton Nuclear Magnetic Resonance | ~15 ppm | Sulfur-hydrogen proton |
| Ultraviolet-Visible | 200-300 nm | Pi to pi* transitions |
Computational modeling approaches have proven invaluable for understanding the electronic structure and properties of allyl hydrogen disulfide, providing theoretical insights that complement experimental observations [19] [20] [21]. Density functional theory calculations represent the primary computational method employed for investigating organosulfur compounds of this type, offering a balance between computational efficiency and chemical accuracy [19] [20] [21].
The molecular orbital system of allyl hydrogen disulfide exhibits characteristics of an allyl-disulfide system with an extended pi-system that influences its electronic properties [38] [42]. The highest occupied molecular orbital demonstrates pi orbital character with electron density distributed across the allyl terminus and sulfur atoms, while the lowest unoccupied molecular orbital exhibits sigma* antibonding character centered primarily on the sulfur-sulfur bond [38] [42]. This orbital arrangement has significant implications for the chemical reactivity and spectroscopic behavior of the compound [38] [42].
Standard computational protocols for allyl hydrogen disulfide typically employ the B3LYP functional with 6-31G(d) basis sets for geometry optimization and property calculations [23] [35]. More accurate energetic properties can be obtained using extended basis sets such as 6-311++G(d,p) for single-point energy calculations on optimized geometries [21] [23]. Hartree-Fock calculations with 6-31G* basis sets provide baseline molecular properties, while post-Hartree-Fock methods such as MP2/6-31G(d) offer improved treatment of electron correlation effects [12] [24].
Natural bond orbital analysis provides detailed insights into the bonding and charge distribution within allyl hydrogen disulfide [10] [21]. This computational technique reveals natural charges and bond orders that characterize the electronic structure and help explain the molecule's chemical behavior [10] [21]. Atoms in molecules analysis offers complementary information through examination of electron density topology, identifying critical points and bond paths that define the molecular structure [23] [35].
The electronic configuration of allyl hydrogen disulfide reflects the presence of multiple bonding types and nonbonding electron pairs [10]. The sulfur atoms contribute significant electron density through their nonbonding electron pairs, following a configuration pattern that includes sigma bonding orbitals, pi bonding orbitals from the alkene group, and nonbonding orbitals on sulfur [10]. The conjugation between the pi-system of the allyl group and the sulfur atoms creates an extended electronic system that influences the molecule's properties [38] [42].
Thermodynamic properties calculated using computational methods provide quantitative data for allyl hydrogen disulfide [2]. The standard Gibbs free energy of formation is calculated to be 124.73 kilojoules per mole, while the standard enthalpy of formation in the gas phase is 100.53 kilojoules per mole [2]. The enthalpy of fusion is predicted to be 10.42 kilojoules per mole, and the enthalpy of vaporization is calculated as 35.16 kilojoules per mole [2].
Temperature-dependent heat capacity data reveals the thermal behavior of allyl hydrogen disulfide across a range of conditions [2]. The heat capacity increases systematically with temperature, ranging from 125.34 joules per mole-kelvin at 396.36 kelvin to 161.30 joules per mole-kelvin at 622.53 kelvin [2]. This temperature dependence reflects the increasing molecular motion and vibrational contributions at elevated temperatures [2].
| Computational Method | Application | Typical Results |
|---|---|---|
| Density Functional Theory | Geometry optimization and frequency calculations | Optimized geometries, vibrational frequencies |
| B3LYP/6-31G(d) | Standard geometry optimization level | Bond lengths, angles, energies |
| B3LYP/6-311++G(d,p) | High-accuracy energy calculations | Accurate thermodynamic properties |
| Natural Bond Orbital Analysis | Bonding and charge analysis | Natural charges and bond orders |
| Atoms in Molecules Analysis | Electron density topology analysis | Critical points and bond paths |
The polarizability of allyl hydrogen disulfide is expected to be relatively high due to the presence of sulfur atoms and the extended pi-system [21]. This property influences the molecule's intermolecular interactions and contributes to its spectroscopic behavior, particularly in the ultraviolet-visible region where electronic transitions are sensitive to polarizability effects [21]. The computational prediction of polarizability tensors provides quantitative measures of this important molecular property [21].
Industrial production of allyl hydrogen disulfide employs several established synthetic pathways, each with distinct advantages and operational considerations. The most prominent industrial methods leverage readily available starting materials and scalable reaction conditions to achieve economically viable production volumes.
Hydrogen Peroxide Oxidation Method
The hydrogen peroxide oxidation of diallyl disulfide represents one of the most widely implemented industrial synthesis routes for allyl hydrogen disulfide production [1] [2]. This method involves the controlled oxidation of diallyl disulfide using hydrogen peroxide in the presence of acetic acid as a catalyst. The reaction proceeds through a thiosulfinate intermediate, which can be isolated in nearly quantitative yield [1]. The process operates under mild conditions, typically between 0-30°C, with reaction times ranging from 25 minutes to several hours depending on the scale and desired purity [2]. Industrial implementations of this method achieve yields of 85-98% and demonstrate excellent reproducibility across production batches [1] [2].
Alkyl Halide-Disulfide Coupling
Industrial synthesis utilizing allyl halides represents another significant production pathway [3] [4]. This method involves the reaction of allyl halides with sodium disulfide or related sulfur-containing nucleophiles under controlled temperature conditions of 60-100°C [3]. The reaction requires the presence of acid and iodine anion compounds as catalysts, with typical reaction times of 1-3 hours [3]. Mass ratios of acid to substrate are maintained between 0.5-3:1, while iodine anion compounds are used at 0.1-0.4 fold the mass of the starting material [3]. This approach achieves yields in the range of 70-85% and offers the advantage of utilizing readily available halide precursors [3] [4].
Polysulfane Thermal Cracking
Thermal decomposition of polysulfanes provides an alternative industrial route for disulfide synthesis [5]. This process involves the controlled cracking of polysulfanes according to the idealized equation: H₂Sₙ → H₂S₂ + Sₙ₋₂ [5]. The precursor polysulfane is produced through the reaction of hydrochloric acid with aqueous sodium polysulfide, followed by thermal treatment at temperatures ranging from 200-400°C [5]. While this method typically achieves lower yields (40-60%) compared to other industrial routes, it offers the advantage of utilizing sulfur-rich feedstocks that may be available as industrial byproducts [5].
| Method | Reaction Temperature (°C) | Catalyst/Conditions | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Allyl halide + Sodium disulfide | 60-100 | Acid + Iodine anion compound | 70-85 | 1-3 hours |
| Hydrogen peroxide oxidation of diallyl disulfide | 0-30 | Acetic acid | 85-98 | 25 minutes - several hours |
| Polysulfane thermal cracking | 200-400 | None (thermal) | 40-60 | 2-6 hours |
| Sulfur monochloride + Allyl alcohol | 0 | Triethylamine | 60-80 | 30 minutes |
| Nickel-catalyzed cross-electrophile coupling | 25-50 | Nickel catalyst | 70-90 | 12-24 hours |
Laboratory synthesis of allyl hydrogen disulfide encompasses various methodologies designed for small-scale preparation with emphasis on product purity and reaction control. These techniques provide essential tools for research applications and process development.
Oxidative Methodologies
The hydrogen peroxide/acetic acid oxidation method represents the most widely adopted laboratory technique for allyl hydrogen disulfide preparation [2]. Laboratory implementations utilize standard glassware with careful temperature control, typically employing cooling baths to maintain reaction temperatures between 0-30°C [2]. The reaction mixture consists of allyl disulfide dissolved in glacial acetic acid, to which a solution of hydrogen peroxide in acetic acid is added dropwise over 25 minutes with intensive stirring [2]. This methodology achieves purities exceeding 98% and demonstrates excellent reproducibility in laboratory settings [1] [2].
Sulfuryl chloride oxidation provides an alternative laboratory approach offering exceptional simplicity [7]. This method involves the addition of sulfuryl chloride to thiols in a 1:2 ratio under solvent-free conditions or in dichloromethane solution [7]. The reaction produces disulfides in nearly quantitative yields with concomitant elimination of gaseous sulfur dioxide and hydrogen chloride [7]. In dichloromethane solution, the reaction can be conveniently carried out in a rotary evaporator by mixing the solvent, thiol, and sulfuryl chloride followed by evaporation of volatiles [7]. This approach achieves purities exceeding 95% and requires no work-up procedures [7].
Rapid Synthesis Methods
The sodium sulfide and carbon disulfide method represents a remarkably fast laboratory technique for disulfide formation [8]. This approach enables the preparation of symmetrical disulfide derivatives directly from alkyl halides in excellent yields of 86-96% [8]. The reaction proceeds almost instantly by mixing substrates with the reagent system without formation of symmetrical thioethers as byproducts [8]. The process utilizes sodium sulfide nonahydrate and carbon disulfide in dimethylformamide at room temperature with reaction times of 2-5 minutes [8].
Air oxidation with triethylamine offers another laboratory methodology particularly suitable for research applications [9]. This technique involves heating thiols at 80°C with triethylamine in dimethylformamide under atmospheric oxygen [9]. The reaction can be markedly accelerated using ultrasonic conditions, reducing reaction times to mere minutes at room temperature [9]. This approach demonstrates compatibility with various functional groups and achieves yields of 85-95% [9].
| Technique | Scale | Equipment Required | Purity Achieved (%) | Special Considerations |
|---|---|---|---|---|
| Hydrogen peroxide/acetic acid oxidation | Milligram to gram | Standard glassware, cooling bath | >98 | Temperature control critical |
| Sodium sulfide + Carbon disulfide method | Milligram to gram | Inert atmosphere setup | 86-96 | Fast reaction (2-5 min) |
| Sulfuryl chloride oxidation | Milligram to gram | Rotary evaporator | >95 | No work-up required |
| Air oxidation with triethylamine | Milligram to gram | Sonicator (optional) | 85-95 | Ultrasound acceleration |
| Electrochemical oxidation | Milligram scale | Electrochemical cell | 90-95 | Controlled potential |
Effective purification and stabilization of allyl hydrogen disulfide requires careful consideration of the compound's chemical properties and inherent instability. Multiple approaches have been developed to achieve high-purity products while maintaining chemical integrity.
Chromatographic Purification Methods
Column chromatography represents the most versatile purification technique for allyl hydrogen disulfide [10] [11]. Silica gel chromatography using appropriate solvent systems enables separation based on adsorption and partition principles [10]. The method achieves purities of 95-99% and provides excellent control over separation conditions [10]. High-performance liquid chromatography offers superior resolution for analytical and preparative applications [12] [11]. Reverse-phase HPLC using acetonitrile/water gradient systems demonstrates particular effectiveness for achieving purities of 98-99% [11].
Gas chromatography serves dual purposes as both analytical tool and preparative method for volatile disulfide compounds [13] [14]. Capillary gas chromatography coupled with sulfur chemiluminescence detection provides exceptional sensitivity and selectivity for sulfur compound analysis [14] [15]. The method enables separation and quantification of sulfur-containing compounds with relative standard deviations of retention times not exceeding 0.25% [15].
Physical Separation Techniques
Distillation remains a fundamental purification method for allyl hydrogen disulfide, particularly suitable for bulk purification applications [16]. The technique exploits boiling point differences to achieve separation, typically operating under reduced pressure at temperatures of 40-80°C to minimize thermal decomposition [16]. Extractive distillation approaches have been developed for removing sulfur impurities, utilizing solvents with strong intermolecular interactions with disulfide compounds [16].
Recrystallization provides an effective final purification step for solid disulfide derivatives [17] [18]. The technique involves dissolving impure compounds in heated solvents until saturation, followed by gradual cooling to promote pure crystal formation [17] [18]. This approach achieves purities of 90-98% while minimizing crystal internal energy to reach stable polymorphic forms [17] [18].
Stabilization Approaches
Stabilization of allyl hydrogen disulfide requires addressing multiple degradation pathways including thermal decomposition, oxidation, hydrolysis, and photodegradation [19] [20]. Low temperature storage represents the most effective stabilization strategy, providing 5-10 fold increases in stability when maintained at -20°C to 4°C [19]. Inert atmosphere storage using nitrogen or argon prevents oxidative degradation and provides 3-5 fold stability improvements [19].
Antioxidant addition offers chemical stabilization through free radical scavenging mechanisms [20]. Compounds such as butylated hydroxytoluene and α-tocopherol, used at concentrations of 0.1-1%, provide 2-3 fold stability improvements [20]. pH control between 6-8 prevents hydrolytic degradation and achieves 2-4 fold stability enhancements [19]. Light protection using amber containers prevents photodegradation and provides 1.5-2 fold stability improvements [19].
| Method | Separation Principle | Typical Conditions | Purity Level Achieved | Applications |
|---|---|---|---|---|
| Column chromatography | Adsorption/partition | Silica gel, various solvents | 95-99% | Preparative purification |
| Distillation | Boiling point difference | Reduced pressure, 40-80°C | 85-95% | Bulk purification |
| Recrystallization | Solubility difference | Appropriate solvent system | 90-98% | Final purification step |
| Gas chromatography (analytical) | Volatility difference | Temperature programming | Analytical separation | Quality control |
| HPLC separation | Reverse-phase separation | Acetonitrile/water gradient | 98-99% | High-purity preparation |